molecular formula C7H16O2S2 B104364 1,3-Bis(2-hydroxyethylthio)propane CAS No. 16260-48-3

1,3-Bis(2-hydroxyethylthio)propane

Cat. No.: B104364
CAS No.: 16260-48-3
M. Wt: 196.3 g/mol
InChI Key: JIJWGPUMOGBVMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-Bis(2-hydroxyethylthio)propane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thioether form.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

1,3-Bis(2-hydroxyethylthio)propane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethylthio)propane involves its interaction with biological molecules, leading to the formation of reactive intermediates. These intermediates can cause cellular damage and toxicity, similar to other sulfur mustard agents . The molecular targets and pathways involved include DNA, proteins, and other cellular components, leading to oxidative stress and cellular dysfunction.

Comparison with Similar Compounds

1,3-Bis(2-hydroxyethylthio)propane is similar to other sulfur mustard degradation products, such as:

Properties

IUPAC Name

2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWGPUMOGBVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327379
Record name 1,3-Bis(2-hydroxyethylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16260-48-3
Record name 1,3-Bis(2-hydroxyethylthio)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16260-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-hydroxyethylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The sodium mercaptide of 2-mercaptoethanol was made by reacting 1 mole each of sodium methoxide and 2-mercaptoethanol in dry methanol under a nitrogen atmosphere. To this solution, 0.5 mole of 1,3-dichloropropane was added and the mixture was refluxed for 1 hour and filtered. The methanol filtrate was evaporated on a flash evaporator and traces of 2-mercaptoethanol were distilled off at high vacuum at room temperature. The yellow, oily residue was extracted with acetone, the solution filtered, and the acetone evaporated to give a 95 percent yield of the crude product.
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sodium methoxide
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0.5 mol
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95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1,3-Bis(2-hydroxyethylthio)propane and other sulfur mustard hydrolysis products be detected and quantified in environmental samples?

A: The research by Black et al. [] highlights a method for detecting this compound and other related compounds in environmental samples like soil. The method utilizes reversed-phase microcolumn liquid chromatography (micro-RPLC) coupled with sulfur-selective flame photometric detection (S-FPD). This approach offers high sensitivity, achieving detection limits as low as 1 microgram/mL for the target analytes []. Additionally, the study explores the use of electrospray ionization mass spectrometry (ESI-MS) and ESI-MS/MS for identifying these compounds and their oxidation products.

Q2: Are there alternative techniques for analyzing this compound and similar compounds?

A: While the specific paper discussing this compound lacks details on alternative techniques, a related study sheds light on another method. This study utilizes high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to screen for hydrolysis products of sulfur mustard agents []. This technique offers advantages in sensitivity and selectivity, making it suitable for analyzing trace amounts of these compounds in complex matrices.

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